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molecular formula C11H12N2OS B8429331 (3,4-Dihydro-2H-1-thia-4a,9-diaza-fluoren-6-yl)-methanol

(3,4-Dihydro-2H-1-thia-4a,9-diaza-fluoren-6-yl)-methanol

Cat. No. B8429331
M. Wt: 220.29 g/mol
InChI Key: DSOSRDUMMIZDMQ-UHFFFAOYSA-N
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Patent
US07691842B2

Procedure details

To a round bottomed flask was loaded 1.1 grams of (3,4-Dihydro-2H-1-thia-4a,9-diaza-fluoren-6-yl)-methanol, 6 grams of manganese dioxide and 250 ml chloroform. The mixture was stirred for one hour at room temperature and then filtered through a pad of celite. This yielded 0.67 grams of product (61%). MS: 219.0 (M+H). H-NMR (CDCl3): δ 10.04 (s, 1H), 7.67 (m, 3H), 4.25 (m, 2H), 3.27 (m, 2H), 2.50 (m, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:13]2[N:5]([C:6]3[C:11]([N:12]=2)=[CH:10][CH:9]=[C:8]([CH2:14][OH:15])[CH:7]=3)[CH2:4][CH2:3][CH2:2]1>[O-2].[O-2].[Mn+4].C(Cl)(Cl)Cl>[S:1]1[C:13]2[N:5]([C:6]3[C:11]([N:12]=2)=[CH:10][CH:9]=[C:8]([CH:14]=[O:15])[CH:7]=3)[CH2:4][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
S1CCCN2C3=CC(=CC=C3N=C12)CO
Step Two
Name
Quantity
6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottomed flask was loaded
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
S1CCCN2C3=CC(=CC=C3N=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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